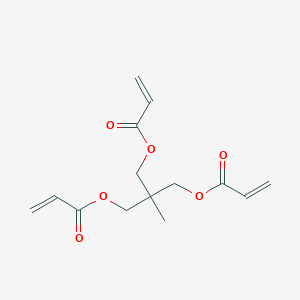

1,1,1-Trimethylol ethane triacrylate

概要

説明

1,1,1-Trimethylol ethane triacrylate: is an organic compound with the molecular formula C14H18O6 and a molecular weight of 282.289 g/mol . It is a multifunctional acrylic monomer widely used in various industrial applications due to its ability to form cross-linked polymer networks. This compound is known for its high reactivity and excellent adhesion properties, making it a valuable component in coatings, adhesives, and photopolymerizable inks .

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethylol ethane triacrylate is typically synthesized through the esterification of 1,1,1-trimethylol ethane with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified through distillation or other separation techniques .

化学反応の分析

Types of Reactions: 1,1,1-Trimethylol ethane triacrylate undergoes various chemical reactions, including:

Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Polymerization: Free radical initiators (e.g., benzoyl peroxide, AIBN), UV light or heat to initiate the reaction.

Addition Reactions: Nucleophiles (e.g., amines, thiols), typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.

科学的研究の応用

UV-Cured Coatings and Inks

TMETA is extensively used in the formulation of UV-cured coatings and inks due to its rapid curing properties when exposed to UV light. This application is critical in industries such as printing, automotive, and furniture manufacturing.

| Property | Value |

|---|---|

| Curing Method | UV Radiation |

| Typical Applications | Printing inks, varnishes |

| Benefits | Fast curing, high durability |

Adhesives and Sealants

The low volatility and excellent adhesion properties of TMETA make it an ideal component in adhesives and sealants. The cured products exhibit strong bonding capabilities and resistance to environmental factors.

| Application | Type | Key Benefits |

|---|---|---|

| Adhesives | Structural adhesives | High strength, moisture resistance |

| Sealants | Anaerobic sealants | Chemical resistance |

Dental Materials

TMETA is utilized in dental composites due to its biocompatibility and ability to form durable bonds with tooth structures. Its rapid curing under light allows for efficient dental procedures.

| Material Type | Application | Benefits |

|---|---|---|

| Dental Composites | Fillings, sealants | Aesthetic finish, durability |

Photopolymerization

In photolithography, TMETA serves as a reactive diluent in photoresists used for microelectronics fabrication. Its trifunctionality enhances the cross-linking density of the final polymer matrix.

| Application | Industry | Key Advantages |

|---|---|---|

| Photoresists | Electronics | High resolution, stability |

Case Study 1: UV-Cured Coatings

A study demonstrated that incorporating TMETA into UV-cured coatings significantly improved scratch resistance compared to traditional formulations. The coatings exhibited a hardness increase of approximately 30% after curing.

Case Study 2: Dental Composites

Research indicated that dental composites utilizing TMETA showed enhanced wear resistance and lower water absorption rates compared to conventional materials. This resulted in longer-lasting restorations with better aesthetic outcomes.

Safety and Environmental Considerations

While TMETA is widely used, safety data indicate potential sensitization risks upon skin contact. Proper handling procedures should be implemented to minimize exposure during manufacturing processes.

作用機序

The mechanism of action of 1,1,1-trimethylol ethane triacrylate primarily involves the formation of cross-linked polymer networks through free radical polymerization. The acrylate groups in the compound react with free radicals generated by initiators, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts high mechanical strength and chemical resistance to the resulting polymers .

類似化合物との比較

Trimethylolpropane triacrylate (TMPTA): Similar in structure and reactivity, used in similar applications.

Pentaerythritol triacrylate (PETA): Another multifunctional acrylate monomer with higher functionality, leading to more highly cross-linked polymers.

Uniqueness: 1,1,1-Trimethylol ethane triacrylate is unique due to its specific balance of reactivity and mechanical properties. It offers a good compromise between flexibility and rigidity in the resulting polymers, making it suitable for a wide range of applications .

生物活性

Overview

1,1,1-Trimethylol ethane triacrylate (TETA) is an organic compound with the molecular formula and a molecular weight of 282.29 g/mol. It is primarily utilized as a cross-linking agent in various applications, including polymer synthesis, drug delivery systems, and tissue engineering. This article explores the biological activity of TETA, focusing on its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

TETA exhibits significant biochemical activity due to its ability to form covalent bonds with biomolecules. The acrylate groups in TETA can undergo Michael addition reactions with nucleophilic amino acid residues such as cysteine, lysine, and histidine. This interaction can lead to the formation of stable adducts that may alter the function of proteins and enzymes involved in critical cellular processes.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.29 g/mol |

| Functional Groups | Acrylate groups |

| Reaction Types | Polymerization, Michael addition |

Cellular Effects

TETA influences various cellular processes by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. Research indicates that TETA can inhibit or activate specific transcription factors, impacting genes involved in cell growth, differentiation, and apoptosis.

The mechanism by which TETA exerts its biological effects involves:

- Covalent Bond Formation : TETA binds to biomolecules, potentially acting as an enzyme inhibitor or activator.

- Enzyme Interaction : By blocking substrate access at the enzyme's active site or inducing conformational changes, TETA can modulate enzyme activity.

- Gene Expression Modulation : TETA can influence transcription factors and regulatory proteins, altering gene expression profiles.

Temporal and Dosage Effects

The biological effects of TETA are influenced by both time and dosage:

- Temporal Effects : In laboratory settings, TETA's stability and degradation impact long-term cellular function. Hydrolysis and other degradation processes can yield byproducts with distinct biological activities.

- Dosage Effects : Studies in animal models show that low doses may have minimal effects on cellular function, while higher doses can lead to significant changes in signaling pathways and metabolism. Toxicity and adverse effects such as cytotoxicity have been observed at elevated dosages.

Metabolic Pathways

TETA is metabolized through various pathways involving hydrolysis, oxidation, and conjugation reactions. These metabolic processes can produce metabolites with differing biological activities that may enhance or mitigate the compound's overall impact on cellular functions.

Case Study 1: Tissue Engineering Applications

A study investigated the use of TETA-based hydrogels for tissue engineering applications. The hydrogels demonstrated excellent biocompatibility and mechanical properties suitable for supporting cell growth. Human adipose-derived stem cells (hASCs) cultured within these hydrogels exhibited enhanced proliferation and differentiation into osteogenic lineages compared to controls without TETA .

Case Study 2: Dental Material Development

TETA has been incorporated into dental materials due to its favorable properties. Research indicated that composite resins containing TETA exhibited improved mechanical strength and reduced cytotoxicity compared to traditional materials. This enhancement is attributed to the efficient cross-linking facilitated by TETA during polymerization.

特性

IUPAC Name |

[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZUHSXXAOWGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066527 | |

| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19778-85-9 | |

| Record name | 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19778-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolethane triacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。